molecular formula C8H16N2O3 B3068770 tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate CAS No. 81587-17-9

tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate

Cat. No.: B3068770
CAS No.: 81587-17-9
M. Wt: 188.22 g/mol
InChI Key: GZKKSKKIABUUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate is an organic compound with the molecular formula C8H16N2O3. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amino acids.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

This compound is classified under the GHS07 category. The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate involves the reaction of tert-butyl carbamate with an appropriate amino acid derivative. For example, the reaction of tert-butyl carbamate with 2-amino-2-methylpropanoic acid in the presence of di-tert-butyl dicarbonate and pyridine in acetonitrile yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products formed from these reactions include various substituted carbamates, amines, and oxo derivatives, which have applications in different fields of research and industry.

Mechanism of Action

The mechanism of action of tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. For example, it can mimic the structure of natural amino acid substrates, facilitating its entry into cells via amino acid transporters like LAT1. Once inside the cell, it can interfere with normal cellular functions by disrupting amino acid supply.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(1-amino-1-oxopropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKKSKKIABUUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate
Reactant of Route 3
tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate
Reactant of Route 4
tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate
Reactant of Route 5
tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.